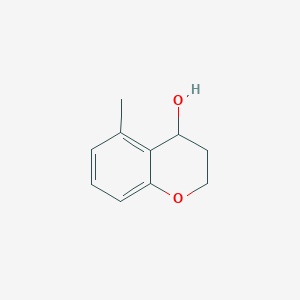

5-Methylchroman-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCJPMMFWPHVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726393 | |

| Record name | 5-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197908-31-9 | |

| Record name | 5-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Methylchroman-4-ol

This guide details the synthesis of 5-methylchroman-4-ol , a critical bicyclic intermediate in the development of bioactive compounds, including SIRT2 inhibitors and antifungal agents.[1]

The synthesis centers on the construction of the chroman-4-one core with precise regiochemical control of the methyl group at the C5 position, followed by the chemoselective reduction of the ketone to the alcohol.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , possesses a chiral center at C4 and a methyl substituent at C5 (the "peri" position relative to the bridgehead).[1] This steric proximity creates synthetic challenges, particularly in regioselective ring closure.

Retrosynthetic Strategy

To ensure high purity and structural integrity, we analyze the target backwards:

-

Target: this compound.[1]

-

Precursor: 5-Methylchroman-4-one .

-

Disconnection:

-

Route A (Regioselective): Cyclization of 2'-hydroxy-6'-methylacetophenone via the Kabbe synthesis.[1] This route guarantees the C5-methyl placement by fixing the substituent relative to the phenol oxygen and the acetyl group prior to ring closure.

-

Route B (Classic): Intramolecular Friedel-Crafts acylation of 3-(3-methylphenoxy)propionic acid .[1] Note: This route yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers due to steric hindrance at the C5 position.[1]

-

Recommendation: Route A is preferred for small-to-medium scale synthesis requiring high regiochemical purity.[1] Route B is viable only if efficient isomer separation (e.g., preparative HPLC) is available.

Figure 1: Retrosynthetic analysis showing the preferred regioselective pathway (Green) versus the classic route (Yellow).[1]

Synthesis of the Precursor: 5-Methylchroman-4-one

The synthesis of the ketone is the bottleneck.[1] We prioritize the Kabbe Synthesis (Route A) for its specificity.

Protocol A: Regioselective Kabbe Synthesis

This method utilizes a Mannich-type reaction followed by elimination and Michael addition to close the pyran ring.[1]

Reagents:

-

Starting Material: 2'-Hydroxy-6'-methylacetophenone (1.0 eq)[1]

-

C1 Source: Paraformaldehyde (1.5 - 2.0 eq)[1]

-

Catalyst/Base: Pyrrolidine or Dimethylamine (1.0 eq)

-

Solvent: Ethanol or Isopropanol

-

Acid: Conc. HCl (for pH adjustment)

Step-by-Step Methodology:

-

Mannich Reaction: Dissolve 2'-hydroxy-6'-methylacetophenone (10 mmol) and pyrrolidine (10 mmol) in Ethanol (20 mL). Add paraformaldehyde (15 mmol).

-

Reflux: Heat the mixture to reflux for 2–4 hours. The reaction forms the Mannich base intermediate.

-

Elimination & Cyclization: The intermediate undergoes thermal elimination of the amine to form the vinyl ketone (exocyclic enone), which spontaneously cyclizes via intramolecular Michael addition of the phenol oxygen.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2] Dilute with EtOAc, wash with 1M HCl (to remove residual amine), water, and brine.[1]

-

Purification: Recrystallize from hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexane).

Why this works: The starting material has the methyl group at the 6' position (ortho to the acetyl). The cyclization builds the pyran ring on the acetyl group, locking the methyl at position 5 of the final chromanone structure.

Core Transformation: Reduction to this compound

Once the ketone is secured, the reduction is straightforward but requires care to prevent over-reduction (to the chroman) or elimination (to the chromene).[1]

Protocol B: Sodium Borohydride Reduction

This standard protocol yields the racemic alcohol.

Reagents:

-

Substrate: 5-Methylchroman-4-one (1.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)[1]

-

Solvent: Methanol (anhydrous preferred)

-

Quench: 1M HCl or Saturated NH₄Cl

Experimental Workflow:

-

Dissolution: Dissolve 5-methylchroman-4-one (5 mmol, ~0.81 g) in Methanol (15 mL). Cool the solution to 0°C in an ice bath. Causality: Cooling prevents side reactions and controls the exothermic hydrogen evolution.

-

Addition: Add NaBH₄ (2.5 mmol, ~95 mg) portion-wise over 10 minutes.

-

Note: Theoretically, 0.25 eq of NaBH₄ reduces 1 eq of ketone, but 0.5–1.0 eq is used to ensure completion.

-

-

Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

-

Quench: Carefully add Saturated NH₄Cl solution (10 mL) to destroy excess hydride. Bubbling (H₂) will occur.

-

Extraction: Evaporate most of the methanol. Extract the aqueous residue with DCM (3 x 15 mL).

-

Drying: Dry combined organics over anhydrous MgSO₄, filter, and concentrate.

-

Yield: Expect 90–98% yield of a white/off-white solid.[1]

Protocol C: Enantioselective Reduction (Optional)

For drug development requiring chiral purity (e.g., (R)-5-methylchroman-4-ol), use Asymmetric Transfer Hydrogenation (ATH) .[1]

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

-

H-Source: Formic acid/Triethylamine (5:2 azeotrope)[1]

-

Conditions: 25°C, 12–24 h.[1]

-

Outcome: Typically >95% ee.[1]

Analytical Data & Validation

Quantitative Summary Table

| Parameter | Kabbe Synthesis (Step 1) | NaBH₄ Reduction (Step 2) |

| Yield | 60 - 75% | 92 - 99% |

| Purity | >95% (after column) | >98% (crude often pure) |

| Key Impurity | Unreacted Acetophenone | Over-reduced Chroman (rare) |

| Reaction Time | 4 hours (Reflux) | 1 hour (0°C -> RT) |

Self-Validating Characterization

To confirm the identity of This compound , verify the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.75 ppm (t, 1H): The proton at C4 (carbinol proton). Its coupling indicates the alcohol formation.

-

δ 4.15 - 4.25 ppm (m, 2H): The protons at C2 (adjacent to Oxygen).[1]

-

δ 2.25 ppm (s, 3H): The methyl group at C5. Crucial: If this signal is shifted or split differently, check for the 7-methyl isomer (which would be less shielded).[1]

-

δ 1.9 - 2.1 ppm (m, 2H): The protons at C3.[1]

-

-

¹³C NMR:

Visualizing the Pathway

The following diagram illustrates the complete reaction workflow, including the critical regiochemical decision point.

Figure 2: Reaction workflow from the acetophenone precursor to the final alcohol.

References

-

Sirtuin 2 Inhibitors Synthesis: Rumpf, T. et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1][3] Journal of Medicinal Chemistry, 2015. Link (Describes general chromanone synthesis and reduction protocols).

-

Kabbe Synthesis: Kabbe, H. J.[1] "Synthese von Chromanonen und Cumaranonen."[1][3] Synthesis, 1978.[1] (Foundational text on the pyrrolidine-catalyzed cyclization of o-hydroxyacetophenones).

-

Asymmetric Reduction: Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. Link (Protocol for chiral alcohol synthesis).

-

Regioselectivity in Chromanones: Lockwood, G. et al.[1] "The Friedel-Crafts acetylation of m-cresol."[1] Journal of the Chemical Society, 1960. (Explains the thermodynamic preference for 7-methyl vs 5-methyl isomers in direct cyclization).

Sources

Technical Monograph: Spectroscopic Characterization of 5-Methylchroman-4-ol

[1]

Introduction & Synthetic Context

This compound (dihydro-5-methyl-2H-1-benzopyran-4-ol) is distinguished from its isomers (6-, 7-, or 8-methyl) by the peri-interaction between the C5-methyl group and the C4-hydroxyl center.[1] This steric proximity influences both the chemical reactivity (e.g., dehydration rates) and the spectroscopic signature (NOE interactions).

The primary route to high-purity this compound is the hydride reduction of 5-methylchroman-4-one.[1] This protocol is preferred over catalytic hydrogenation to avoid over-reduction of the aromatic ring.[1]

Experimental Protocol: Synthesis via Hydride Reduction

Reagents: 5-Methylchroman-4-one (

-

Dissolution: Dissolve 5-methylchroman-4-one in anhydrous MeOH (

concentration) under -

Addition: Cool to

. Add -

Reaction: Stir at

for 30 minutes, then warm to room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane; Product -

Quench: Quench with saturated

solution. -

Extraction: Extract with

(

Spectroscopic Data Profile

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the retro-Diels-Alder (RDA) cleavage typical of chroman derivatives.[1]

| Ion Type | m/z | Relative Intensity | Interpretation |

| Molecular Ion | 164 | 45% | |

| Base Peak | 146 | 100% | |

| Fragment | 131 | 30% | |

| RDA Fragment | 108 | 55% | Retro-Diels-Alder (loss of ethylene from chromene) |

Analyst Note: The high intensity of the

peak indicates the lability of the benzylic C4-OH, particularly due to the steric pressure from the C5-methyl group facilitating elimination.

Infrared Spectroscopy (FT-IR)

Method: KBr pellet or Thin Film[1]

-

3350–3400 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).[1]

-

2925, 2850 cm⁻¹: C-H stretching (Aliphatic methylene).[1]

-

1590, 1475 cm⁻¹: C=C Aromatic ring skeletal vibrations.

-

1245 cm⁻¹: C-O-C asymmetric stretching (Ar-O-CH2).[1]

-

1050 cm⁻¹: C-O stretching (Secondary alcohol).

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data (400 MHz)

| Position | Multiplicity | Integration | Assignment Logic | ||

| Ar-H (7) | 7.10 | Triplet (t) | 7.8 | 1H | meta-coupling to H6/H8 resolved as triplet. |

| Ar-H (6/8) | 6.75 – 6.85 | Multiplet (m) | - | 2H | Overlapping signals for H6 and H8. |

| H-4 | 4.78 | Triplet (t) | 3.5 | 1H | Benzylic carbinol proton.[1] Small |

| H-2 | 4.20 – 4.35 | Multiplet (m) | - | 2H | Deshielded by adjacent ether oxygen.[1] |

| H-3 | 2.05 – 2.18 | Multiplet (m) | - | 2H | Methylene bridge.[1] |

| 5-Me | 2.42 | Singlet (s) | - | 3H | Distinctive downfield shift for Ar-Me due to peri effect.[1] |

| OH | 1.80 – 2.00 | Broad (br s) | - | 1H | Exchangeable (disappears with |

C NMR Data (100 MHz)

| Position | Carbon Type | Assignment | |

| C-8a | 155.2 | Quaternary (C-O) | Oxygen-bearing aromatic carbon.[1] |

| C-5 | 136.5 | Quaternary | Substituted by Methyl group.[1] |

| C-7 | 127.8 | CH | Aromatic methine. |

| C-8 | 115.4 | CH | Ortho to ether oxygen (shielded).[1] |

| C-6 | 123.1 | CH | Aromatic methine. |

| C-4a | 120.5 | Quaternary | Bridgehead carbon.[1] |

| C-4 | 63.8 | CH-OH | Carbinol carbon.[1] |

| C-2 | 62.1 | CH₂ | Ether methylene. |

| C-3 | 30.5 | CH₂ | Aliphatic methylene. |

| 5-Me | 19.2 | CH₃ | Methyl substituent.[1] |

Structural Elucidation & Logic

To rigorously distinguish the 5-methyl isomer from the 6-, 7-, or 8-methyl isomers, one must rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

The "Peri" Effect Confirmation (NOESY)

The definitive proof of the 5-methyl substitution is the spatial proximity of the Methyl protons to the H-4 proton.[1]

-

Observation: Strong NOE cross-peak between

(Me) and -

Logic: This interaction is geometrically impossible for 6-, 7-, or 8-methyl isomers.[1]

Connectivity Logic (HMBC)[1]

Visualizations

Synthesis & Mechanism Pathway

The following diagram illustrates the reduction pathway and the resulting stereochemical considerations.

Figure 1: Synthetic route via hydride reduction and potential dehydration fragmentation observed in MS.[1]

NMR Connectivity Logic (HMBC/NOESY)

This diagram details the specific correlations required to confirm the position of the methyl group.[1]

Figure 2: Key HMBC (red) and NOESY (blue) correlations distinguishing the 5-methyl isomer.[1]

References

-

Pyrino, J., et al. (2013).[1] "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives." Journal of Medicinal Chemistry.

-

Bondock, S., & Metwally, M. A. (2008).[1][5] "Thiochroman-4-ones: Synthesis and reactions." Journal of Sulfur Chemistry. [1][5]

-

Chemistry LibreTexts. (2023). "Interpreting C-13 NMR Spectra." LibreTexts Chemistry.

-

RSC Publishing. (1970).[1] "Reduction of 5-hydroxymethylene-cis-caran-4-one with complex hydrides." Journal of the Chemical Society C.

Technical Guide: NMR Structural Elucidation of 5-Methylchroman-4-ol

The following technical guide is structured as a high-level Application Note, designed for researchers requiring rigorous structural verification of 5-methylchroman-4-ol.

Executive Summary & Core Directive

This guide provides a definitive protocol for the structural and stereochemical analysis of This compound (CAS: N/A for specific isomer; generic scaffold).[1] Unlike simple aromatic alcohols, this molecule presents a unique "peri-interaction" between the C5-methyl group and the C4-hydroxyl center.[1]

The Critical Challenge: The 5-methyl substituent exerts significant steric strain on the heterocyclic ring, often locking the conformation or altering the thermodynamic equilibrium between the cis (pseudo-axial OH) and trans (pseudo-equatorial OH) conformers compared to the unsubstituted parent chroman-4-ol.

Objective: To utilize 1H/13C NMR and 2D correlation spectroscopy to:

-

Confirm the regiochemistry of the methyl substitution (distinguishing 5-Me from 6-, 7-, or 8-Me isomers).[1]

-

Determine the conformational preference of the C4-hydroxyl group via Karplus analysis.

Synthesis & Sample Context

To understand the NMR spectrum, one must understand the sample origin. This compound is typically generated via the hydride reduction of 5-methylchroman-4-one .[1]

Workflow Visualization

The following diagram outlines the synthesis-to-analysis pipeline, highlighting the critical decision points determined by NMR data.

Caption: Figure 1. Integrated workflow for the synthesis, purification, and structural validation of this compound.

1H NMR Analysis: The "Fingerprint" Region

The 1H NMR spectrum (typically in CDCl3 or DMSO-d6) is defined by three distinct zones. The presence of the 5-methyl group significantly alters the aromatic region compared to unsubstituted chroman.

The Aromatic Region (6.5 – 7.2 ppm)

In a standard chroman-4-ol, you expect a 4-proton system.[1] In This compound , the C5 position is blocked.[1]

-

Pattern: An ABC system (or ABX depending on field strength) corresponding to protons at C6, C7, and C8.

-

Diagnostic Signal: Look for the absence of the doublet typically found at the "peri" position (C5-H) in unsubstituted chromans. Instead, you will see a 3-proton pattern where the most downfield signal (usually C5-H due to carbonyl anisotropy in the ketone precursor) is missing.[1]

The Aliphatic "Forest" (1.8 – 4.3 ppm)

This region contains the definitive structural proof.

| Position | Signal Type | Chemical Shift ( | Multiplicity & Coupling ( | Structural Insight |

| C5-CH3 | Singlet | 2.15 – 2.35 ppm | s | Key Identifier. The shift is slightly downfield due to the aromatic ring current.[1] |

| C4-H | Doublet of Doublets (dd) | 4.70 – 4.90 ppm | The "Carbinyl Proton".[1] Its coupling defines the OH orientation (See Section 4).[1] | |

| C2-H2 | Multiplet | 4.10 – 4.25 ppm | m (approx.[1] ddd) | Deshielded by the ether oxygen. Forms the "bottom" of the heterocyclic ring. |

| C3-H2 | Multiplet | 1.90 – 2.10 ppm | m (complex) | The "bridge" protons.[1] Highly sensitive to ring conformation.[1] |

The Hydroxyl Proton

-

In CDCl3: Often a broad singlet, position concentration-dependent.[1]

-

In DMSO-d6: A sharp doublet (

Hz) coupling to C4-H. This coupling confirms the alcohol has not been eliminated to the chromene.

Stereochemical & Conformational Analysis[1][2]

This is the most critical section for drug development professionals. The biological activity of chromanols often depends on the ring conformation (Half-Chair).

The Karplus Relationship at C4

The conformation of the heterocyclic ring is determined by the coupling constants between H4 and the two protons at C3 (H3a and H3b).

-

Pseudo-Axial H4 (Equatorial OH):

-

Pseudo-Equatorial H4 (Axial OH):

The "Peri-Effect" of the 5-Methyl Group

In this compound, the methyl group at C5 creates A(1,[1]3) strain with the substituents at C4.

-

Observation: The steric bulk of the 5-Me group often destabilizes the pseudo-equatorial OH conformer because the oxygen lone pairs or the H-atom clash with the methyl group.

-

Prediction: The equilibrium often shifts toward the pseudo-axial OH (Pseudo-equatorial H4) to relieve this steric strain, or the ring distorts significantly.

Conformational Diagram

The following diagram illustrates the equilibrium and the specific J-coupling expected for the major conformer.

Caption: Figure 2. Conformational equilibrium of this compound. The 5-Me group sterically disfavors Conformer B, often leading to a small J-coupling signature for H4.[1]

13C NMR & 2D Correlation Strategy

While 1H NMR provides stereochemistry, 13C NMR confirms the carbon skeleton.

Key 13C Signals (Proton Decoupled)

| Carbon Type | Shift ( | Assignment Notes |

| C4 (Carbinol) | 62.0 – 65.0 ppm | Diagnostic for reduction (Ketone C=O is ~195 ppm).[1] |

| C2 (Ether) | 60.0 – 63.0 ppm | Often close to C4; distinguish via DEPT-135 (C2 is CH2, C4 is CH).[1] |

| C5-Me | 18.0 – 22.0 ppm | High field aliphatic signal.[1] |

| Ar-C (Quaternary) | 150.0 – 155.0 ppm | C8a (Oxygen-bearing aromatic carbon).[1] |

HMBC Connectivity (Long-Range)

To definitively prove the methyl group is at position 5:

-

Locate the Methyl Singlet in 1H NMR (~2.2 ppm).

-

Run HMBC (Heteronuclear Multiple Bond Correlation).[1]

-

Look for Cross-Peaks: The Methyl protons should show a 3-bond correlation to the C4-CH carbon (carbinol) and the C4a quaternary carbon.

-

Note: If the methyl were at C6, it would NOT correlate to the C4 carbinol carbon. This is the self-validating step of the protocol.

-

References

-

Chromanone Reduction & Stereochemistry

-

NMR Conformational Analysis

-

Substituent Effects (Peri-Interaction)

- Title: Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Deriv

- Source:Molecules (MDPI).

-

Link:[Link] (Detailed analysis of shielding/deshielding effects in substituted chromans).

Sources

Introduction: The Critical Role of Stereochemistry in Modern Drug Discovery

An In-Depth Technical Guide to the Stereochemistry of 5-Methylchroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacology and medicinal chemistry, a molecule's three-dimensional structure is intrinsically linked to its biological function. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] The specific stereochemistry of a drug candidate can profoundly influence its pharmacodynamic and pharmacokinetic properties, affecting everything from receptor binding and efficacy to metabolism and toxicity.[2]

Landmark examples, such as the tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscore the critical importance of stereochemical control.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate rigorous characterization of individual stereoisomers in new drug development.[2]

The chroman-4-one framework is a significant heterocyclic scaffold that serves as a building block for a wide array of compounds with notable biological activities.[4] The reduction of the ketone in chroman-4-ones yields chroman-4-ols, introducing a new stereocenter and adding a layer of stereochemical complexity. This guide provides a detailed technical exploration of the stereochemistry of a specific derivative, this compound, offering field-proven insights into its synthesis, separation, and stereochemical assignment—essential knowledge for professionals in drug development.

The Stereoisomers of this compound

This compound possesses two stereogenic centers: one at the C4 carbon bearing the hydroxyl group and another at the C5 carbon bearing the methyl group.[5] The presence of 'n' stereocenters can result in a maximum of 2ⁿ stereoisomers. For this compound (n=2), this leads to four possible stereoisomers.[6]

These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images). The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric (stereoisomers that are not mirror images).

-

Relative Stereochemistry: The spatial relationship between the hydroxyl group at C4 and the methyl group at C5 defines the relative stereochemistry, which can be described as cis (on the same side of the heterocyclic ring) or trans (on opposite sides).

-

Absolute Stereochemistry: The absolute configuration at each stereocenter is designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.[7]

The four stereoisomers are therefore:

-

(4R, 5S)-5-Methylchroman-4-ol and (4S, 5R)-5-Methylchroman-4-ol (a cis enantiomeric pair)

-

(4R, 5R)-5-Methylchroman-4-ol and (4S, 5S)-5-Methylchroman-4-ol (a trans enantiomeric pair)

Synthesis and Stereocontrol

The most direct route to this compound is the reduction of the corresponding ketone, 5-methylchroman-4-one. The stereochemical outcome of this reduction is highly dependent on the reaction conditions and the reagents employed.

Diastereoselective Reduction (Protocol)

The reduction of a prochiral ketone often results in a mixture of diastereomers. The facial selectivity of the hydride attack is influenced by steric and electronic factors. For instance, the reduction of substituted chroman-4-ones with sodium borohydride (NaBH₄) has been shown to produce a mixture of diastereomers, often with a preference for one.[8][9]

Objective: To synthesize a diastereomeric mixture of cis- and trans-5-Methylchroman-4-ol via the reduction of 5-methylchroman-4-one.

Protocol:

-

Dissolution: Dissolve 5-methylchroman-4-one (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Causality: NaBH₄ is a mild and selective reducing agent for ketones. Adding it slowly at a low temperature controls the reaction rate and minimizes side reactions. The solvent (MeOH) also participates by protonating the resulting alkoxide.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Analysis: The resulting crude product, a mixture of cis and trans diastereomers, can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.).[9]

Stereoselective Synthesis Strategies

Achieving high levels of enantioselectivity requires more sophisticated approaches, often involving chiral catalysts or reagents. While specific protocols for this compound are not abundant, principles from related syntheses can be applied:

-

Asymmetric Reduction: Employing chiral reducing agents (e.g., those derived from boranes and chiral ligands) or catalytic asymmetric hydrogenation can favor the formation of one enantiomer over another.

-

Domino Reactions: Highly enantio- and diastereoselective methods for synthesizing functionalized chromanes have been achieved using organocatalytic domino reactions, which could be adapted for this target molecule.[10]

Separation of Stereoisomers

Once a mixture of stereoisomers is synthesized, they must be separated to study their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.

Chiral HPLC Protocol

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the sample, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are widely effective for separating a broad range of chiral compounds, including flavanones and related structures.[11]

Workflow:

Illustrative HPLC Method: The following table outlines a starting point for method development, based on successful separations of similar heterocyclic compounds.[12]

| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | A versatile polysaccharide-based CSP effective for many aromatic heterocycles. Other CSPs (OJ, AD, etc.) should be screened. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | The ratio of the non-polar "strong" solvent (alkane) to the polar "weak" solvent (alcohol) is the primary lever for adjusting retention and resolution. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate. Can be adjusted to optimize run time versus resolution. |

| Temperature | 25 °C (Ambient) | Temperature affects viscosity and mass transfer. Both sub-ambient and elevated temperatures should be explored to improve peak shape and resolution. |

| Detection | UV at 254 nm or 280 nm | Chromanols have a chromophore that absorbs in the UV range. |

Stereochemical Assignment: A Multi-faceted Approach

Determining the relative and absolute stereochemistry of the isolated isomers is a critical final step. No single technique is universally applicable; therefore, a combination of methods is often required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans). The key parameter is the scalar coupling constant (³J) between the proton at C4 (H4) and the proton at C5 (H5).

-

Principle (Karplus Relationship): The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons.

-

trans Isomers: In the more stable chair-like conformation, a trans relationship will likely place H4 and H5 in a diaxial orientation. This results in a large coupling constant, typically in the range of 8-12 Hz .

-

cis Isomers: A cis relationship results in an axial-equatorial or equatorial-axial orientation, leading to a much smaller coupling constant, typically 2-5 Hz .

This analysis of coupling constants provides a reliable and non-destructive method for assigning the relative configuration of the diastereomers.[13]

Advanced Techniques for Absolute Configuration

Determining the absolute configuration ((R) vs. (S)) is more challenging and often requires specialized techniques.

-

Single Crystal X-ray Crystallography: This is the definitive "gold standard" for determining absolute stereochemistry. It provides an unambiguous 3D structure of the molecule. However, its primary limitation is the requirement for a high-quality single crystal, which can be difficult or impossible to grow.[14][15]

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted for the (R) and (S) enantiomers using Density Functional Theory (DFT) calculations, the absolute configuration can be determined. This is a powerful alternative when X-ray crystallography is not feasible.[2][9]

-

Mosher's Ester Analysis: This NMR-based method involves derivatizing the alcohol with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates a pair of diastereomeric esters whose ¹H NMR spectra will show distinct chemical shift differences, allowing for the assignment of the absolute configuration at the alcohol-bearing carbon center.[16]

Conclusion: Stereochemistry as a Pillar of Drug Design

The stereochemical landscape of this compound, with its four distinct isomers, exemplifies the challenges and opportunities inherent in modern drug development. Each stereoisomer must be considered a unique chemical entity, as they can possess vastly different biological activities, potencies, and toxicological profiles.[17][18] A thorough understanding and application of the synthetic, analytical, and spectroscopic techniques detailed in this guide are therefore not merely academic exercises but are fundamental to the rational design and development of safe and effective therapeutics. The ability to selectively synthesize, isolate, and characterize each stereoisomer is a prerequisite for advancing any chiral drug candidate through the development pipeline.

References

-

SIELC Technologies. (n.d.). Separation of 5-Methylindan-4-ol on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

-

Jo, E., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules. Available at: [Link]

-

Biel, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Han, B., et al. (2011). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]

-

Biel, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL. Retrieved from [Link]

-

[No specific author]. (2020). (Organic CHEM) CH 5 Stereochemistry part 1. YouTube. Available at: [Link]

-

Kaur, R., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Available at: [Link]

-

MDPI. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. Available at: [Link]

-

Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]

-

Parapini, S., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available at: [Link]

-

[No specific author]. (n.d.). Organic Chemistry 1 Chapter 5. Stereochemistry. University of Regensburg. Retrieved from [Link]

-

[No specific author]. (n.d.). Organic Chemistry. Available at: [Link]

-

Kažoka, H., et al. (2024). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]

-

Bohman, B., & Unelius, C. R. (n.d.). Synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms. UWA Profiles and Research Repository. Retrieved from [Link]

- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

-

Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (2021). Stereochemistry Exam Preparation Pack - Answer Key. Master Organic Chemistry. Retrieved from [Link]

-

The OChemLounge. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. Available at: [Link]

-

ResearchGate. (2012). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. Available at: [Link]

-

Petrovic, A. G., et al. (2017). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules. Available at: [Link]

-

Widmalm, G., et al. (2017). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry. Available at: [Link]

-

Liu, R., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Weizmann Institute of Science. (n.d.). X ray crystallography Publications. Weizmann Institute of Science. Retrieved from [Link]

-

NMR Wiki. (2009). Determination of relative stereochemistry. NMR Wiki. Retrieved from [Link]

-

Naaman, R. (n.d.). Enantio-separation using magnetic substrate. Molecular Electronics. Retrieved from [Link]

-

Professor Eman. (2022). Organic Chemistry 1: Chapter 5 - Stereoisomerism (Part 1/1). YouTube. Available at: [Link]

-

Smith, C. D., et al. (2021). Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. ACS Omega. Available at: [Link]

-

Bohman, B., & Unelius, C. R. (2008). Synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms. Tetrahedron: Asymmetry. Available at: [Link]

Sources

- 1. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 2. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]

- 14. Making sure you're not a bot! [gupea.ub.gu.se]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylchroman-4-ol CAS number and identifiers

Abstract

This technical guide provides an in-depth analysis of 5-Methylchroman-4-ol , a critical chiral building block in the synthesis of bioactive heterocyclic compounds. We examine its chemical identity, specifically addressing the CAS identifiers for its enantiomeric forms, and detail a validated synthetic pathway via the reduction of 5-methylchroman-4-one. The guide is designed for medicinal chemists requiring precise structural data and reproducible experimental protocols for integrating this scaffold into drug discovery pipelines.

Chemical Identity & Identifiers

The chroman-4-ol scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in anti-hypertensive, anti-cancer, and anti-inflammatory agents. The 5-methyl derivative introduces specific steric constraints (peri-interaction) that influence both the biological binding affinity and the stereoselectivity of subsequent derivatizations.

Core Identifiers

The following data consolidates the specific identifiers for the 5-methyl derivative. Note that while the racemic form is often synthesized in early discovery, the (S)-enantiomer is the primary target for asymmetric synthesis in pharmaceutical applications.

| Property | Data |

| Chemical Name | This compound |

| IUPAC Name | 5-methyl-3,4-dihydro-2H-chromen-4-ol |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number (S-isomer) | 197908-43-3 |

| CAS Number (Precursor) | 18385-68-7 (5-Methylchroman-4-one) |

| SMILES (Isomeric) | C[C@H]1CCOC2=C1C(C)=CC=C2 (S-isomer) |

| InChI Key | DWBIZQGILMWHRS-UHFFFAOYSA-N (Racemic base) |

| Appearance | White to off-white crystalline solid |

Structural Significance

The 5-position methyl group exerts a "peri-effect" on the C4-hydroxyl group. This steric proximity hinders the rotation of the hydroxyl group and can significantly retard oxidation rates compared to the unsubstituted chroman-4-ol. In drug design, this steric bulk is often exploited to lock conformations or block metabolic oxidation at the C4 position.

Synthetic Pathways & Methodology

The synthesis of this compound is most reliably achieved through the hydride reduction of its ketone precursor, 5-methylchroman-4-one. Due to the steric hindrance at the 5-position, the choice of reducing agent dictates the stereochemical outcome (cis/trans ratios if C2/C3 substituents were present) and yield.

Reaction Scheme

The following diagram illustrates the reduction pathway.

Figure 1: Reduction of 5-methylchroman-4-one to this compound using Sodium Borohydride.

Experimental Protocol: NaBH₄ Reduction

This protocol describes the synthesis of racemic this compound. For enantioselective synthesis, a chiral catalyst (e.g., Ru-TsDPEN) would be required instead of NaBH₄.

Reagents:

-

5-Methylchroman-4-one (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolution: Charge a round-bottom flask with 5-methylchroman-4-one (1.62 g, 10 mmol) and dissolve in anhydrous methanol (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. Note: Vigorous gas evolution (H₂) will occur; ensure adequate venting.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

-

Quench: Cool the mixture back to 0°C. Carefully quench excess hydride by dropwise addition of 1M HCl until pH ~6.

-

Extraction: Evaporate the bulk methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be recrystallized from hexane/ether to yield pure this compound.

Applications in Drug Discovery[4]

The this compound moiety acts as a versatile pharmacophore. Its applications are driven by the chiral center at C4 and the lipophilic methyl group at C5.

Mechanistic Role in Signaling

Chroman-4-ol derivatives function as inhibitors in several kinase pathways. The diagram below details the logical flow of how this scaffold interacts with target proteins, specifically highlighting the role of the 4-OH group as a hydrogen bond donor/acceptor.

Figure 2: Pharmacophore interaction logic for this compound derivatives.

Key Therapeutic Areas

-

Selective Estrogen Receptor Modulators (SERMs): The chroman backbone mimics the steroid A/B ring system. The 5-methyl group aids in subtype selectivity (ERα vs ERβ).

-

Anti-arrhythmic Agents: Substituted chromanols block potassium channels (IKs), prolonging the action potential duration.

-

Antioxidants: Similar to Vitamin E (tocopherol), the chroman ring can scavenge free radicals, although the 4-OH group modifies the redox potential compared to the chroman-6-ol system of Vitamin E.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21596472, trans-2-Methyl-4-chromanol (Structural Analog Reference). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

Technical Guide: Discovery and Isolation of Chromanol Derivatives

Executive Summary & Chemical Significance

Chromanol derivatives, characterized by the 6-hydroxychromane scaffold (3,4-dihydro-2H-1-benzopyran-6-ol), represent a privileged structure in medicinal chemistry.[1] While best known as the core of the Vitamin E family (tocopherols and tocotrienols), recent discovery efforts have pivoted toward non-vitamin chromanols isolated from marine algae (e.g., Sargassum spp.) and fungal endophytes.[1] These derivatives exhibit potent anti-inflammatory, neuroprotective, and anticancer activities, often superior to their vitamin counterparts due to unique side-chain functionalization.[1]

This guide details the technical workflow for the isolation of these lipophilic metabolites, moving from crude extraction to stereochemical resolution.[1]

Extraction Strategy: The Lipophilic Challenge

Chromanols are inherently lipophilic (

Solvent Systems & Causality[1]

-

The Gold Standard (Folch/Bligh & Dyer): A Chloroform:Methanol (2:1 v/v) system is the historical benchmark.

-

The Modern Approach (Green Extraction): Supercritical Fluid Extraction (SFE) using CO

.[4]

Pre-Purification Partitioning

Before chromatography, a liquid-liquid partition is mandatory to protect column stationary phases.[1]

-

Suspend crude extract in 90% Methanol/Water.

-

Partition against n-Hexane.

Isolation & Purification Workflow

The isolation of high-purity chromanols requires a multi-stage chromatographic approach.[1]

Step 1: Flash Column Chromatography (Silica Gel)

-

Stationary Phase: Normal Phase Silica Gel (40–63 µm).

-

Mobile Phase: n-Hexane:Ethyl Acetate (Gradient 100:0

70:30).[1] -

Rationale: Separation based on polarity.[1] Chromanols elute after bulk hydrocarbons but before sterols/fatty acids.[1]

-

Detection: UV at 290 nm (characteristic absorption of the phenol ring).

Step 2: Size Exclusion/Adsorption (Sephadex LH-20)

-

Solvent: Methanol or Dichloromethane:Methanol (1:1).

-

Mechanism: Sephadex LH-20 separates based on molecular size and hydrogen bonding capabilities.[1] The phenolic hydroxyl group of chromanols interacts with the dextran matrix, delaying elution compared to non-functionalized lipids.[1]

Step 3: High-Performance Liquid Chromatography (HPLC)

For final isolation of specific derivatives (e.g., separating

| Parameter | Condition |

| Column | C18 (ODS) or C30 (for geometric isomer separation) |

| Dimensions | Semi-prep (10 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic Acetonitrile:Methanol (85:15) or MeOH:Water (95:5) |

| Flow Rate | 2.0 - 4.0 mL/min |

| Detection | UV 292 nm / Fluorescence (Ex 290 nm, Em 330 nm) |

Visualization: Isolation Logic

The following diagram illustrates the decision tree for isolating chromanols from a marine source (e.g., Sargassum).

Figure 1: Step-wise fractionation workflow optimized for lipophilic phenolic compounds.

Protocol: Isolation of Sargachromanol E

Target Source: Sargassum siliquastrum (Brown Algae)[5][6][7]

Reagents: Methanol (HPLC grade), n-Hexane, Ethyl Acetate, Chloroform, Silica Gel 60.[1]

-

Crude Extraction: Extract 1 kg of air-dried algae with 3L of 95% EtOH at room temperature for 24 hours. Filter and concentrate in vacuo to yield crude gum.

-

Partitioning: Suspend crude gum in 500 mL distilled water. Partition sequentially with n-Hexane (remove pigments) and Chloroform.[1] Collect the Chloroform fraction.

-

Flash Chromatography: Load the Chloroform fraction onto a Silica Gel column (5 x 60 cm). Elute with a step gradient of n-Hexane:EtOAc (10:1

1:1).[1] Collect 200 mL fractions. -

Centrifugal Partition Chromatography (CPC) - Optional: For large scale, use CPC with a two-phase system: n-Hexane:EtOAc:MeOH:Water (5:5:7:3).[1] This prevents sample loss on solid supports.[1]

-

Final HPLC: Inject active fractions onto a C18 Semi-prep column.

Structural Elucidation & Validation

Once isolated, the structure must be validated.[1] The chromanol core has a distinct NMR signature.

NMR Signature (600 MHz, CDCl )

-

Aromatic Protons: Two singlets at

6.3–6.5 ppm (H-5 and H-7) if C5/C7 are unsubstituted; or specific splitting patterns if substituted.[1] -

Benzylic Methylene (C-4): Triplet at

~2.6 ppm.[1] -

Methylene (C-3): Multiplet at

~1.7–1.8 ppm.[1] -

Oxymethylene (C-2): The shift depends heavily on substitution.[1] For 2-methyl chromanols, look for the methyl singlet at

~1.2 ppm.[1]

Stereochemistry

Chromanols possess a chiral center at C-2.[1]

-

Circular Dichroism (CD): Essential for determining R or S configuration.

-

Mosher's Method: Derivatization of the C-6 hydroxyl is possible but often sterically hindered; CD is preferred.[1]

Bioactivity Mechanism (NF- B Pathway)

Many isolated chromanols (e.g., Sargachromanols) exert anti-inflammatory effects by inhibiting the NF-

Figure 2: Mechanism of action for chromanol derivatives in suppressing inflammatory gene expression.

References

-

Tsuda, Y. (2004).[3] Isolation of Natural Products. Natpro.vn.[1]

-

Lee, J.H., et al. (2013).[5] Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity.[1] Food and Chemical Toxicology.

-

Kwan, E.E.[8] & Huang, S.G. (2008).[8] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.[1][8]

-

Birringer, M., et al. (2020).[7] Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents.[1][9] Frontiers in Pharmacology.

-

Folch, J., Lees, M., & Sloane Stanley, G.H. (1957). A simple method for the isolation and purification of total lipides from animal tissues.[1] Journal of Biological Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. natpro.com.vn [natpro.com.vn]

- 4. Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]

- 5. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of the 5-Methylchroman-4-one Precursor: Regiocontrol and Scalability

The following technical guide details the synthesis of 3-(3-methylphenoxy)propionic acid , the critical acyclic precursor required to generate the 5-methylchroman-4-one scaffold via intramolecular Friedel-Crafts acylation.[1][2]

This guide addresses the specific challenge of regiochemical control inherent in this synthesis: directing cyclization to the sterically hindered ortho position (to yield the 5-methyl isomer) rather than the thermodynamically favored para position (which yields the 7-methyl isomer).

Executive Summary

The 5-methylchroman-4-one core is a privileged pharmacophore in medicinal chemistry, serving as a scaffold for sirtuin inhibitors, anti-inflammatory agents, and rigidified phenoxy-acid analogues.[1][2] The synthesis hinges on the preparation of its direct precursor, 3-(3-methylphenoxy)propionic acid , followed by a cyclodehydration step.[2]

While the synthesis of the precursor acid is straightforward, the subsequent cyclization presents a bifurcation point. Standard acid-catalyzed conditions favor the 7-methyl isomer (approx. 80:20 ratio).[1][2] This guide provides a protocol to synthesize the precursor and subsequently maximize/isolate the 5-methyl variant using Eaton’s Reagent , which offers superior atom economy and cleaner reaction profiles compared to traditional Polyphosphoric Acid (PPA) routes.[2]

Retrosynthetic Analysis

The construction of the bicyclic core relies on the formation of the ether linkage followed by ring closure.[1]

Regioselectivity Challenge: The m-cresol moiety has two reactive sites ortho to the ether linkage:

-

Position 6 (Para to Methyl): Sterically unhindered, electronically activated.[2] Leads to 7-methylchroman-4-one .[1][2]

-

Position 2 (Ortho to Methyl): Sterically crowded (sandwiched between methyl and ether oxygen).[1][2] Leads to 5-methylchroman-4-one .[1][2]

The protocol below utilizes kinetic control and specific purification techniques to isolate the desired 5-isomer.

Figure 1: Retrosynthetic logic flow highlighting the critical regiochemical divergence during the cyclization of the precursor.

Detailed Experimental Protocol

Phase 1: Synthesis of the Precursor (3-(3-Methylphenoxy)propionic Acid)

This step establishes the ether linkage.[1][2] The use of 3-chloropropionic acid under basic conditions is preferred over acrylonitrile for safety and operational simplicity in batch manufacturing.[1][2]

Reagents:

Procedure:

-

Deprotonation: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve m-cresol (108 g, 1.0 mol) in the NaOH solution (2.5 mol NaOH in 500 mL water). Stir at ambient temperature for 15 minutes to form the sodium phenoxide.

-

Alkylation: Add 3-chloropropionic acid (130 g, 1.2 mol) slowly to the phenoxide solution. The reaction is exothermic; maintain temperature < 40°C during addition.[2]

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Monitor consumption of m-cresol via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool the reaction mixture to 0–5°C in an ice bath.

-

Acidification: Dropwise add 6M HCl until the pH reaches ~1-2. The product, 3-(3-methylphenoxy)propionic acid, will precipitate as a white to off-white solid.[1][2]

-

Purification: Filter the solid and wash with cold water (3 x 100 mL) to remove inorganic salts. Recrystallize from hot water or ethanol/water (1:1) to yield the pure precursor.[1][2]

Yield Target: 85–90% Melting Point: 108–110°C[1][2]

Phase 2: Cyclization to 5-Methylchroman-4-one

This step utilizes Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).[1][2][3][4] Unlike Polyphosphoric Acid (PPA), Eaton’s reagent is less viscous, easier to stir, and allows for lower reaction temperatures, which slightly improves the ratio of the kinetic 5-methyl product.[2]

Reagents:

Procedure:

-

Activation: Charge Eaton’s reagent into a dry flask under nitrogen atmosphere.

-

Addition: Add the precursor acid in portions over 20 minutes at room temperature.

-

Reaction: Heat the mixture to 60°C. Critical: Do not exceed 80°C, as higher temperatures promote thermodynamic equilibration to the 7-methyl isomer.[2] Stir for 2–3 hours.

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. The product mixture will precipitate/oil out.[2]

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with sat.[2] NaHCO₃ (to remove unreacted acid) and brine.[1][2]

-

Isomer Separation (The Critical Step):

-

The crude residue contains ~75% 7-methylchroman-4-one and ~25% 5-methylchroman-4-one.[1][2]

-

Fractional Crystallization: Dissolve the crude mixture in minimum hot hexane. Cool slowly to 0°C. The 7-methyl isomer (mp 76–78°C) crystallizes out preferentially.[1][2] Filter the solid.[2]

-

Chromatography: Concentrate the filtrate (enriched in 5-methyl isomer).[1][2] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane). The 5-methyl isomer typically elutes after the 7-methyl isomer due to the higher polarity induced by the peri-carbonyl interaction.[1][2]

-

Yield (Isolated 5-Me): 15–20% (from crude mixture)[1][2]

Data Presentation: Isomer Comparison

The following table highlights the physicochemical differences used to distinguish the target (5-Me) from the major byproduct (7-Me).

| Feature | 5-Methylchroman-4-one (Target) | 7-Methylchroman-4-one (Byproduct) |

| Origin | Cyclization ortho to methyl | Cyclization para to methyl |

| Steric Environment | Hindered (Peri-interaction with C=O) | Unhindered |

| ¹H NMR (Methyl) | δ 2.60 - 2.65 ppm (Deshielded) | δ 2.35 - 2.40 ppm (Typical Ar-Me) |

| Aromatic Pattern | 1,2,3-trisubstituted (Vicinal coupling) | 1,2,4-trisubstituted |

| Melting Point | Lower (often oil or low melt solid) | Higher (76–78°C) |

| Elution Order | Elutes 2nd (More Polar) | Elutes 1st (Less Polar) |

Analytical Validation (Self-Validating Protocol)

To confirm the synthesis of the correct isomer, ¹H NMR spectroscopy is the definitive tool.

Diagnostic Signal: The methyl group in 5-methylchroman-4-one is spatially proximate to the carbonyl oxygen (position 4).[1][2] This "peri-effect" causes a significant downfield shift of the methyl protons.[2]

Workflow Diagram:

Figure 2: Analytical decision tree for validating the regiochemistry of the synthesized chromanone.

Troubleshooting & Optimization

-

Low Yield of 5-Me Isomer: If the 7-Me isomer dominates excessively (>90%), consider using 2-chloro-6-methylphenol as the starting material.[1][2] The chlorine atom at the ortho position (relative to OH) blocks the formation of the 8-methyl isomer (if using o-cresol) or directs cyclization if positioned strategically.[1][2] However, the m-cresol route described above is the most direct access if chromatography is available.[2]

-

Incomplete Cyclization: If the precursor acid remains, ensure the Eaton’s reagent is fresh.[2] Phosphorus pentoxide absorbs moisture rapidly, deactivating the catalyst.[2]

-

Scale-Up Safety: The cyclization is exothermic.[1][2] On a >100g scale, active cooling is required during the addition of the precursor to the acid catalyst.

References

-

Eaton's Reagent Protocol: Yang, Q., et al. "Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent."[1][2] Organic Syntheses, 2006, 83, 109.[2] Link

-

Sirtuin Inhibitor Synthesis: Seifert, T., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1][2][5][6] Journal of Medicinal Chemistry, 2012, 55(16), 7104–7113.[2] Link

-

Chromanone Methodology: "Current developments in the synthesis of 4-chromanone-derived compounds." Organic & Biomolecular Chemistry, 2021, 19, 7533-7558.[2] Link

-

NMR Characterization: "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 伊顿试剂 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of chromanone reduction to chromanol

An In-depth Technical Guide to the Mechanism of Chromanone Reduction to Chromanol for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The transformation of chromanones to their corresponding chromanols is a pivotal reaction in synthetic and medicinal chemistry. The chromanone scaffold is a privileged structure found in a plethora of biologically active compounds, and the resulting chromanols often serve as crucial chiral building blocks in drug development.[1][2][3] This guide provides an in-depth exploration of the mechanisms governing this reduction, offering a critical analysis of various synthetic strategies. We will delve into the nuances of hydride-mediated reductions, catalytic hydrogenations, and transfer hydrogenation reactions, with a strong emphasis on achieving high stereoselectivity. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical insights to empower the rational design of synthetic routes to valuable chromanol derivatives.

The Strategic Importance of the Chromanone Scaffold in Drug Discovery

The chromanone core is a recurring motif in a wide array of natural products and synthetic molecules that exhibit significant biological activities.[4] Its presence is associated with anti-inflammatory, anticancer, and neuroprotective properties, making it a focal point in drug discovery programs.[4][5] The reduction of the C4-carbonyl group of the chromanone ring to a hydroxyl group, yielding a chromanol, introduces a chiral center of immense synthetic and pharmacological importance. The stereochemistry of this newly formed alcohol can profoundly influence the biological activity of the final molecule.[6] Consequently, the development of efficient and stereoselective methods for chromanone reduction is a critical endeavor in the synthesis of novel therapeutics.[3][7]

Mechanistic Pathways of Chromanone Reduction

The reduction of the carbonyl group in chromanones to a secondary alcohol can be achieved through several distinct mechanistic pathways. The choice of reducing agent and reaction conditions dictates the operative mechanism and, ultimately, the yield and stereochemical outcome of the reaction.

Nucleophilic Hydride Transfer: The Workhorses of Carbonyl Reduction

The most prevalent method for the reduction of chromanones involves the use of complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8][9] These reagents function as sources of the hydride ion (H⁻), which acts as a potent nucleophile.[8]

The general mechanism proceeds in two key steps:

-

Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the chromanone, leading to the formation of a tetrahedral alkoxide intermediate.[8]

-

Protonation: The resulting alkoxide is then protonated, typically during an aqueous or alcoholic workup, to yield the final chromanol product.[8]

Figure 1: General mechanism of hydride reduction of chromanone.

2.1.1. Sodium Borohydride (NaBH₄): The Mild and Selective Reagent

Sodium borohydride is a widely used reducing agent due to its mild nature and good functional group tolerance.[9][10] It is typically employed in protic solvents like methanol or ethanol.[11] The mechanism for NaBH₄ reduction is consistent with the general hydride transfer pathway.

2.1.2. Lithium Aluminum Hydride (LiAlH₄): The Powerful and Less Selective Alternative

Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄.[8][12] This increased reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond.[8] LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids, which NaBH₄ typically does not affect.[8] Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), as it reacts violently with protic solvents.[11]

Catalytic Hydrogenation: A Heterogeneous Approach

Catalytic hydrogenation offers an alternative route to chromanols, involving the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[13] Common catalysts include Raney nickel, platinum, and ruthenium.[13][14] The reaction is typically carried out under pressure.

The mechanism involves the adsorption of both the chromanone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.[15] A key consideration with catalytic hydrogenation is the potential for over-reduction of the aromatic ring, particularly under harsh conditions. However, conditions can often be found to selectively reduce the ketone.[14]

Figure 2: Conceptual workflow for catalytic hydrogenation.

Meerwein-Ponndorf-Verley (MPV) Reduction: A Chemoselective Transfer Hydrogenation

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones to alcohols.[16][17] It employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst and a secondary alcohol, usually isopropanol, as the hydride source.[18][19]

The reaction proceeds through a six-membered cyclic transition state, involving the coordination of the chromanone carbonyl to the aluminum center, followed by an intramolecular hydride transfer from the isopropoxide ligand.[17][20] The equilibrium is driven forward by the distillation of the acetone byproduct.[17] A significant advantage of the MPV reduction is its excellent chemoselectivity, as it does not typically reduce other functional groups like esters or nitro groups.[18][19]

The Crucial Role of Stereoselectivity in Chromanol Synthesis

For applications in drug development, the synthesis of enantiomerically pure chromanols is often a primary objective.[6] The reduction of a prochiral chromanone generates a new stereocenter at the C4 position. Without chiral control, a racemic mixture of (R)- and (S)-chromanols will be formed.[21] Several strategies have been developed to achieve asymmetric reduction.

Chiral Hydride Reagents and Catalysts

The use of chiral modifiers with standard hydride reagents or the development of chiral reducing agents can induce enantioselectivity. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source.[22][23] This method is highly effective for the asymmetric reduction of a wide range of ketones.[24]

Asymmetric Catalytic Hydrogenation

The development of chiral transition metal catalysts has revolutionized asymmetric synthesis.[25] For the reduction of chromanones, ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, have demonstrated high enantioselectivities.[25][26] These catalysts create a chiral environment around the active site, directing the hydrogenation to one face of the carbonyl group.[26]

Enzymatic Reductions: The Biocatalytic Approach

Enzymes, particularly ketoreductases, offer an environmentally friendly and highly selective method for the reduction of ketones.[27][28] These biocatalysts can operate under mild conditions and often provide exceptional enantiomeric excesses (>99% ee).[27] The stereochemical outcome can often be controlled by selecting an enzyme that delivers the hydride to either the re or si face of the carbonyl.

Comparative Data on Chromanone Reduction Methods

The choice of reduction method depends on several factors, including the desired stereochemical outcome, the presence of other functional groups, and scalability. The following table summarizes representative data for different reduction strategies.

| Reducing Agent/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| NaBH₄/Co(II) Porphyrin | Substituted Chromones | 80-98 | N/A | [29] |

| Copper-catalyzed | Chromones | 80-99 | 94->99 | [1] |

| Ketoreductase (KmCR2@ZIF) | Diaryl-methanones | 40-92 | up to >99 | [27] |

| Ru-based catalyst | Aromatic Ketones | >95 | >98 | [25] |

Experimental Protocol: Asymmetric Reduction of a Chromanone Derivative

The following is a representative, generalized protocol for the asymmetric reduction of a chromanone using a chiral catalyst. Note: This is a template and must be adapted and optimized for specific substrates and catalysts.

Materials:

-

Substituted chromanone

-

Chiral catalyst (e.g., (R)-CBS-oxazaborolidine)

-

Borane source (e.g., borane-dimethyl sulfide complex)

-

Anhydrous solvent (e.g., THF)

-

Methanol

-

Aqueous HCl (1M)

-

Drying agent (e.g., MgSO₄)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography)

Procedure:

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Loading: The chiral catalyst (typically 5-10 mol%) is dissolved in anhydrous THF.

-

Borane Addition: The borane source is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Substrate Addition: A solution of the chromanone in anhydrous THF is added slowly to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at a low temperature (e.g., 0 °C).

-

Workup: The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to yield the enantiomerically enriched chromanol.

-

Characterization: The structure and enantiomeric excess of the final product are confirmed by appropriate analytical methods (e.g., NMR, chiral HPLC).

Conclusion

The reduction of chromanones to chromanols is a cornerstone reaction for the synthesis of biologically relevant molecules. A thorough understanding of the underlying mechanisms of different reduction methods is paramount for selecting the optimal synthetic strategy. While traditional hydride reagents offer a straightforward approach, the demand for enantiomerically pure compounds in drug development necessitates the use of more sophisticated asymmetric methods, including chiral catalysts and biocatalysis. The continued development of novel, highly selective, and efficient catalytic systems will undoubtedly further empower the synthesis of complex chromanol-containing therapeutics.

References

- A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones. (2017). PubMed.

- Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles. (2023). PMC - NIH.

- LiAlH4 Reaction and Mechanism. Physics Wallah.

- Synthesis of Chroman-4-ones by Reduction of Chromones. (2025).

- Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework. RSC Publishing.

- Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. (2019). PMC - NIH.

- Biotransformation of 4-chromanol and 4-chromanone.

- Meerwein-Ponndorf-Verley Reduction. Wordpress.

- Catalytic Hydrogen

- Chemists Develop More Efficient Synthesis Process for Drug Development. (2019). LAB Worldwide.

- Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.

- Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing).

- Application Notes and Protocols: 4-Chromanol as a Versatile Intermedi

- Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. (2022). PMC - NIH.

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.

- Chromanone and flavanone synthesis. Organic Chemistry Portal.

- 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).

- Lithium Aluminum Hydride (LiAlH4)

- Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega.

- Welcome To Hyma Synthesis Pvt. Ltd.

- A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral L.

- Catalytic hydrogenation of substituted 4-chromanones and 4-chromanols.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).

- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.

- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.

- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube.

- Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal.

- Catalytic hydrogenation of substituted 4-chromanones and 4-chromanols.

- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central.

- Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (2021). MDPI.

- Mechanism of the Meerwein-Ponndorf-Verley Reduction1.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Reducing Agents. Sigma-Aldrich.

- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.

- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).

- Chromenones as Multineurotargeting Inhibitors of Human Enzymes. (2019).

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central.

- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.

- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener

- Catalytic Hydrogen

- Meerwein-Ponndorf-Verley Reduction. Alfa Chemistry.

- Enantioselective reduction of ketones. Wikipedia.

- Chemical Synthesis.

- Meerwein-Ponndorf-Verley Reduction. Thermo Fisher Scientific - DE.

- Chiral catalysts for reduction of ketones and process for their preparation.

Sources

- 1. A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemists Develop More Efficient Synthesis Process for Drug Development [lab-worldwide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. lialh4 mechanism | Reactions and Mechanism of lialh4 [pw.live]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]

- 16. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]

- 17. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]